2-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonyl chloride

Catalog No.
S14151901
CAS No.
M.F
C11H23ClO3S
M. Wt
270.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonyl ch...

Product Name

2-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonyl chloride

IUPAC Name

2-(3,3-dimethylbutoxymethyl)butane-1-sulfonyl chloride

Molecular Formula

C11H23ClO3S

Molecular Weight

270.82 g/mol

InChI

InChI=1S/C11H23ClO3S/c1-5-10(9-16(12,13)14)8-15-7-6-11(2,3)4/h10H,5-9H2,1-4H3

InChI Key

GDMQOEYTPBLTPV-UHFFFAOYSA-N

Canonical SMILES

CCC(COCCC(C)(C)C)CS(=O)(=O)Cl

2-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonyl chloride is an organic compound characterized by a sulfonyl chloride functional group attached to a branched alkyl chain. Its molecular formula is C10H21ClO3SC_{10}H_{21}ClO_3S with a molecular weight of 256.79 g/mol. The structure features a unique branched alkyl chain, contributing to its distinctive chemical properties and reactivity compared to other sulfonyl chlorides. The sulfonyl chloride group is highly electrophilic, making it reactive with various nucleophiles, which is significant in both synthetic organic chemistry and medicinal chemistry.

The sulfonyl chloride group in 2-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonyl chloride readily undergoes nucleophilic substitution reactions. Common reactions include:

  • Formation of Sulfonamides: Reaction with amines leads to the formation of sulfonamides.
  • Formation of Sulfonates: Reaction with alcohols results in the creation of sulfonates.
  • Reactions with Thiols: Thiols can also react to form thioether derivatives.

These reactions are crucial for modifying biomolecules and developing pharmaceuticals.

Research indicates that 2-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonyl chloride may exhibit biological activity due to its ability to modify proteins and peptides. Such modifications are essential for studying protein structure and function. Compounds with similar structures have been investigated for potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

The synthesis of 2-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonyl chloride typically involves several steps:

  • Preparation of the Alkyl Chain: The branched alkyl chain can be synthesized through various organic reactions, including alkylation processes.
  • Formation of Sulfonyl Chloride: The final step generally involves the reaction of the prepared alkyl chain with thionyl chloride or oxalyl chloride to introduce the sulfonyl chloride functional group.

In industrial settings, continuous flow reactors may be employed to enhance mixing and heat transfer efficiency during synthesis.

2-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonyl chloride has several applications across various fields:

  • Synthetic Organic Chemistry: Used as a reagent for preparing sulfonamides and sulfonates.
  • Pharmaceutical Development: Potentially useful in modifying drug candidates to enhance their biological activity.
  • Bioconjugation: Employed in the modification of biomolecules for research purposes.

Studies on the interactions of 2-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonyl chloride primarily focus on its reactivity with various nucleophiles. These interactions can lead to the formation of new chemical entities that may exhibit enhanced biological activity or novel properties. Understanding these interactions is crucial for optimizing its use in synthetic applications and exploring potential therapeutic avenues.

Several compounds share structural similarities with 2-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonyl chloride. Notable examples include:

Compound NameMolecular FormulaUnique Features
3-(3,3-Dimethylbutoxy)-2,2-dimethylpropane-1-sulfonyl chlorideC12H25ClO3SC_{12}H_{25}ClO_3SContains an additional methyl group on the second carbon
4-(3,3-Dimethylbutoxy)-P-TerphenylC21H24OC_{21}H_{24}OMore complex structure featuring a terphenyl backbone; used in materials science
2-Methylpropane-1-sulfonyl chlorideC4H9ClO2SC_{4}H_{9}ClO_2SSimpler sulfonyl chloride without branching; used in various synthetic applications

The uniqueness of 2-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonyl chloride lies in its specific branched alkyl chain combined with the sulfonyl chloride functional group. This combination imparts distinct reactivity characteristics that influence its utility in synthetic applications and biological studies.

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Exact Mass

270.1056435 g/mol

Monoisotopic Mass

270.1056435 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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